molecular formula C9H11ClN2O B14822979 (6-Chloro-4-cyclopropoxypyridin-2-YL)methanamine

(6-Chloro-4-cyclopropoxypyridin-2-YL)methanamine

Cat. No.: B14822979
M. Wt: 198.65 g/mol
InChI Key: KJIRDHVXEGKZDF-UHFFFAOYSA-N
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Description

(6-Chloro-4-cyclopropoxypyridin-2-YL)methanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position, a cyclopropoxy group at the 4th position, and a methanamine group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-cyclopropoxypyridin-2-YL)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine and cyclopropanol.

    Formation of Cyclopropoxy Group: The cyclopropoxy group is introduced at the 4th position of the pyridine ring through a nucleophilic substitution reaction. This involves the reaction of 6-chloropyridine with cyclopropanol in the presence of a base, such as sodium hydride, under reflux conditions.

    Introduction of Methanamine Group: The methanamine group is then introduced at the 2nd position of the pyridine ring through a reductive amination reaction. This involves the reaction of the intermediate compound with formaldehyde and ammonia in the presence of a reducing agent, such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-cyclopropoxypyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dechlorinated derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(6-Chloro-4-cyclopropoxypyridin-2-YL)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-4-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropoxy groups play a crucial role in binding to the active site of the target, while the methanamine group facilitates the formation of hydrogen bonds and electrostatic interactions. These interactions lead to the modulation of the target’s activity, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-2-yl)methanamine: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    (6-Chloropyridin-2-yl)methanamine: Lacks the cyclopropoxy group.

    (6-Chloro-4-methylpyridin-2-yl)methanamine: Contains a methyl group instead of a cyclopropoxy group.

Uniqueness

(6-Chloro-4-cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

(6-chloro-4-cyclopropyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C9H11ClN2O/c10-9-4-8(13-7-1-2-7)3-6(5-11)12-9/h3-4,7H,1-2,5,11H2

InChI Key

KJIRDHVXEGKZDF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)Cl)CN

Origin of Product

United States

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